The synthesis of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide typically involves multiple steps:
This multi-step synthesis highlights the importance of careful reagent selection and reaction conditions to ensure high yields and purity.
The molecular structure of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide can be described as follows:
The molecular structure can be represented in SMILES notation as CN(C)c1ccc(CCCNC(=O)C(=O)Nc2ccc(F)cc2)cc1 .
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide is capable of undergoing various chemical reactions:
These reactions demonstrate the compound's versatility as a reagent in organic synthesis.
The mechanism of action for N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide involves its interaction with specific molecular targets within biological systems. It is hypothesized that:
The exact molecular targets remain under investigation, emphasizing the need for further research into its biological effects.
The physical and chemical properties of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide are summarized as follows:
These properties are crucial for understanding its behavior in various applications.
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide has diverse applications across several scientific fields:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4